(2-Chloro-2-methylpropyl)benzene
Overview
Description
(2-Chloro-2-methylpropyl)benzene, also known as tert-butylbenzene, is an organic compound with the molecular formula C10H13Cl. It consists of a benzene ring substituted with a 2-chloro-2-methylpropyl group. This compound is of interest due to its diverse applications in various fields, including medical, environmental, and industrial research.
Mechanism of Action
Target of Action
The primary target of (2-Chloro-2-methylpropyl)benzene is the benzene ring . The benzene ring is a crucial component of many organic compounds and plays a significant role in various chemical reactions.
Mode of Action
The compound interacts with its target through a process known as the Friedel-Crafts alkylation . This reaction involves the introduction of an alkyl group onto the benzene ring. The reaction is carried out by treating an aromatic compound with an alkyl chloride, in the presence of AlCl3 to generate a carbocation electrophile . The aluminum chloride catalyzes the reaction by helping the alkyl halide to generate a carbocation .
Biochemical Pathways
The Friedel-Crafts alkylation reaction is a key step in the synthesis of various organic compounds . The introduction of an alkyl group onto the benzene ring can lead to the formation of a wide range of products, depending on the specific alkyl group and the conditions of the reaction .
Result of Action
The result of the action of this compound is the formation of a new compound with an alkyl group attached to the benzene ring . This can lead to changes in the properties of the original compound, potentially making it more reactive or altering its physical and chemical properties.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other substances in the reaction environment can affect the efficiency and outcome of the Friedel-Crafts alkylation . Additionally, factors such as temperature and pressure can also have an impact on the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Chloro-2-methylpropyl)benzene can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with 2-chloro-2-methylpropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often using excess benzene to drive the reaction to completion and minimize side products .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-2-methylpropyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: The chloro group can be reduced to a hydrogen atom under reducing conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
Substitution: Products include (2-methylpropyl)benzene and other substituted derivatives.
Oxidation: Products can include benzoic acid derivatives.
Reduction: The major product is (2-methylpropyl)benzene.
Scientific Research Applications
(2-Chloro-2-methylpropyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the preparation of various chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: Similar structure but lacks the chloro group.
1-Phenyl-2-chloro-2-methylpropane: Similar structure with a different substitution pattern.
Chlorobenzene: Contains a chloro group but lacks the 2-methylpropyl group
Uniqueness
(2-Chloro-2-methylpropyl)benzene is unique due to the presence of both a chloro group and a 2-methylpropyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
(2-chloro-2-methylpropyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKBSXVBAHEQHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304605 | |
Record name | 1-phenyl-2-chloro-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90304605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1754-74-1 | |
Record name | NSC166451 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166451 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-phenyl-2-chloro-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90304605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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